molecular formula C15H20IN3O2 B11110661 (3E)-N-(4-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide

(3E)-N-(4-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide

Cat. No.: B11110661
M. Wt: 401.24 g/mol
InChI Key: HADGHFMSVFZSGW-WOJGMQOQSA-N
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Description

N-(4-IODOPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE is a complex organic compound characterized by the presence of an iodophenyl group and a pentanoylhydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE typically involves the reaction of 4-iodoaniline with a suitable butanamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-IODOPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Iodophenylacetonitrile
  • 4-Iodophenylacetic acid
  • 4-Iodophenol
  • 4-Iodo-N,N-dimethylaniline
  • Para-Iodoamphetamine

Uniqueness

N-(4-IODOPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20IN3O2

Molecular Weight

401.24 g/mol

IUPAC Name

N-[(E)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]pentanamide

InChI

InChI=1S/C15H20IN3O2/c1-3-4-5-14(20)19-18-11(2)10-15(21)17-13-8-6-12(16)7-9-13/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,19,20)/b18-11+

InChI Key

HADGHFMSVFZSGW-WOJGMQOQSA-N

Isomeric SMILES

CCCCC(=O)N/N=C(\C)/CC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCCCC(=O)NN=C(C)CC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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